3-(5-Fluoro-2-nitrophenoxy)pyrrolidine
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Overview
Description
3-(5-Fluoro-2-nitrophenoxy)pyrrolidine is a chemical compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a fluorine atom, a nitro group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine typically involves the reaction of 5-fluoro-2-nitrophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-Fluoro-2-aminophenoxy)pyrrolidine .
Scientific Research Applications
3-(5-Fluoro-2-nitrophenoxy)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-nitrophenoxy)pyrrolidine
- 3-(5-Bromo-2-nitrophenoxy)pyrrolidine
- 3-(5-Methyl-2-nitrophenoxy)pyrrolidine
Uniqueness
3-(5-Fluoro-2-nitrophenoxy)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and methyl analogues .
Properties
Molecular Formula |
C10H11FN2O3 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI Key |
HBLOTLZJPHUHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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